[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride
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Overview
Description
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological activities. This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, forming a unique scaffold that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophilic reagents. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with dibromoacetophenone in the presence of a base such as piperidine, yielding the desired triazolothiadiazine derivative . The reaction is usually carried out in refluxing ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as urease and carbonic anhydrase, inhibiting their activity and disrupting essential metabolic processes.
Pathways Involved: It interferes with DNA synthesis and repair pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar scaffold but with different substituents, exhibiting varied biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with distinct pharmacological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differing in the position of the triazole ring, leading to unique biological effects.
Uniqueness
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride stands out due to its potent antimicrobial and anticancer activities, making it a valuable candidate for drug development. Its ability to inhibit multiple enzymes and pathways further enhances its therapeutic potential .
Properties
Molecular Formula |
C3H4ClN5S |
---|---|
Molecular Weight |
177.62 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine;hydrochloride |
InChI |
InChI=1S/C3H3N5S.ClH/c4-2-7-8-1-5-6-3(8)9-2;/h1H,(H2,4,7);1H |
InChI Key |
YOROUMPDMDFXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2N1N=C(S2)N.Cl |
Origin of Product |
United States |
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